molecular formula C15H16ClN3OS B2948017 (3-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105228-85-0

(3-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2948017
CAS RN: 1105228-85-0
M. Wt: 321.82
InChI Key: ALBLGJSZPCCNCE-UHFFFAOYSA-N
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Description

The compound “(3-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This moiety is known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid. The process involves esterification, hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR. These techniques can provide information about the types of bonds present in the molecule and their arrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the solubility can be determined using various solvents .

Scientific Research Applications

Molecular Interactions and Antagonist Activity

This compound has been studied for its molecular interactions with the CB1 cannabinoid receptor. The research involved conformational analysis and the development of pharmacophore models to understand the binding interactions of cannabinoid receptor ligands. These studies contribute to the understanding of the steric and electrostatic requirements for antagonist activity at the CB1 receptor, suggesting that the compound's specific conformations and molecular characteristics may play a crucial role in its biological activity (Shim et al., 2002).

Antimicrobial Properties

Several studies have focused on the synthesis of new derivatives of this compound and their antimicrobial properties. These studies reveal that certain derivatives exhibit significant activity against a variety of bacteria and fungi, showcasing the potential of these compounds in developing new antimicrobial agents. For example, derivatives have been synthesized and tested in vitro for their antimicrobial efficacy, demonstrating variable and modest activity against investigated bacterial and fungal strains (Patel et al., 2011).

Synthesis Methodologies

Research has also focused on the synthesis methodologies of this compound and its derivatives. These studies not only provide insight into the chemical properties of the compound but also explore efficient ways to synthesize these molecules, potentially leading to novel therapeutic agents. For instance, novel synthesis routes have been developed for creating derivatives with improved yields, which are then characterized and evaluated for their biological activities (Zheng Rui, 2010).

Anticancer and Antimicrobial Agents

Further research includes the development of derivatives as potential anticancer and antimicrobial agents. These studies involve the synthesis of novel compounds, their structural characterization, and evaluation of their bioactivities. The findings indicate that some derivatives exhibit potent anticancer and antimicrobial activities, suggesting their potential use in treating various diseases (Katariya et al., 2021).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by compounds with a 1,3,4-thiadiazole moiety, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

(3-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)12-5-3-7-19(9-12)15(20)11-4-2-6-13(16)8-11/h2,4,6,8,12H,3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBLGJSZPCCNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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